Selenium disulfide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble

Insoluble in water, ethe

Synonyms

Canonical SMILES

Antifungal properties

Selenium disulfide exhibits antifungal activity against Malassezia, a fungal genus implicated in dandruff and seborrheic dermatitis []. Studies have demonstrated its effectiveness in reducing Malassezia growth, suggesting its mechanism of action in these conditions [].

Anti-inflammatory properties

Research suggests that selenium disulfide may possess anti-inflammatory properties, potentially contributing to its therapeutic effects in seborrheic dermatitis []. However, further investigation is needed to elucidate the specific mechanisms involved.

Other potential applications

Limited research has explored the potential of selenium disulfide for other applications, including:

Selenium disulfide, also known as selenium sulfide, is a chemical compound with the formula . It appears as a bright red-yellow powder and has a molecular weight of approximately 143.09 g/mol. This compound is primarily recognized for its medicinal properties, particularly in treating skin conditions such as seborrheic dermatitis and dandruff. It acts as a keratolytic and antifungal agent, disrupting the lifecycle of fungi and reducing scalp irritation .

- Reactivity with Acids: It can react vigorously with acids, releasing hydrogen sulfide gas .

- Oxidation: Selenium disulfide can be oxidized to form selenium oxides under certain conditions .

- Decomposition: At temperatures above 100 °C, it decomposes, which can complicate its handling and storage .

- Interaction with Metals: Like other selenium compounds, selenium disulfide can combine with metals to form selenides .

Selenium disulfide has significant biological activity, primarily due to its antifungal properties. It interferes with the formation of hydrogen bonds in keratin, leading to its keratolytic effects. This action helps in reducing scalp flaking and irritation associated with dandruff and seborrheic dermatitis. While it is effective topically, systemic absorption can occur if applied to damaged skin, potentially leading to toxicity .

Selenium disulfide can be synthesized through several methods:

- Direct Combination: By reacting elemental selenium with sulfur at elevated temperatures.

- Chemical Precipitation: Involves mixing selenium salts with sulfides in solution.

- Solvothermal Synthesis: Utilizing high temperature and pressure in a solvent medium to promote the reaction between selenium and sulfur.

These methods allow for the controlled production of selenium disulfide, which is crucial for its use in pharmaceutical formulations .

Selenium disulfide is widely used in various applications:

- Pharmaceuticals: Primarily in medicated shampoos and lotions for treating dandruff and seborrheic dermatitis.

- Cosmetics: Incorporated into hair care products for its antifungal properties.

- Industrial Uses: Employed in the manufacturing of certain types of glass and ceramics due to its unique color properties.

Its inclusion on the World Health Organization's List of Essential Medicines underscores its importance in healthcare .

Research has shown that selenium disulfide interacts with various biological systems:

- Skin Absorption: Studies indicate that while topical application generally does not increase systemic selenium levels, damaged skin can lead to significant absorption .

- Toxicity Studies: Investigations into its toxicity reveal that while it is less toxic than other selenium compounds, caution is advised due to potential systemic effects when misused or over-applied .

Selenium disulfide shares similarities with several other selenium compounds but possesses unique characteristics that distinguish it:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Selenium sulfide | Commonly used synonym; similar applications. | |

| Hydrogen selenide | Highly toxic gas; different applications (e.g., chemical synthesis). | |

| Selenium dioxide | Oxidized form; used in industrial processes but not as a medication. | |

| Selenomethionine | An amino acid containing selenium; plays roles in metabolism. |

Selenium disulfide's unique keratolytic and antifungal properties make it particularly effective for dermatological treatments compared to these other compounds .

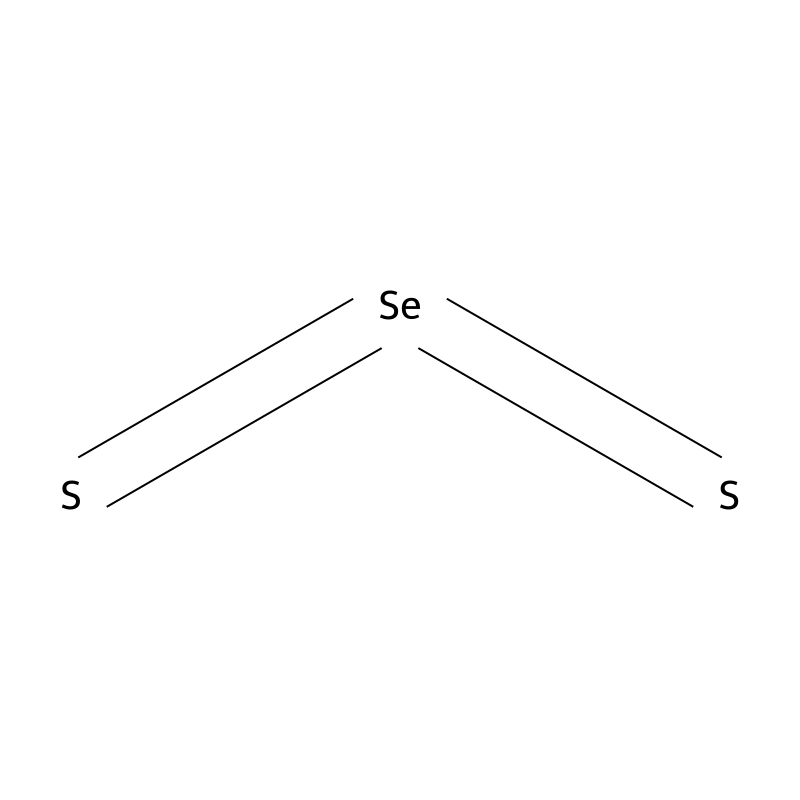

Molecular Formula and Empirical Structure

Selenium disulfide represents a complex inorganic compound characterized by its molecular formula SeS₂, indicating a stoichiometric composition of one selenium atom combined with two sulfur atoms [1] [3] [4]. The compound possesses a molecular weight of 143.09 grams per mole, as confirmed through multiple analytical determinations [3] [7] [8]. The Chemical Abstracts Service registry number 7488-56-4 serves as the unique identifier for this compound in chemical databases [1] [3] [4].

The empirical structure of selenium disulfide exhibits significant complexity compared to simple molecular representations. While often depicted using the simplified linear notation S=Se=S in SMILES format [5] [29], this representation fails to capture the true three-dimensional arrangement of atoms within the compound [15] [19]. The actual structure consists of a mixture of inorganic covalent compounds that form eight-membered ring configurations rather than linear molecular arrangements [6] [12] [15].

The compound's physical characteristics include a bright orange to reddish-yellow powder appearance, existing as a solid at room temperature [13] [17] [27]. The European Community number 231-303-8 and InChI key JNMWHTHYDQTDQZ-UHFFFAOYSA-N provide additional standardized identifiers for regulatory and computational chemistry applications [3] [4] [29].

Table 1: Molecular Formula and Basic Structure Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | SeS₂ | Multiple sources [1] [3] [4] |

| Empirical Formula | SeS₂ | PubChem [1] |

| Molecular Weight (g/mol) | 143.09 | Multiple sources [3] [7] [8] |

| CAS Registry Number | 7488-56-4 | Multiple sources [1] [3] [4] |

| SMILES Notation | S=[Se]=S | Multiple sources [5] [29] |

| InChI Key | JNMWHTHYDQTDQZ-UHFFFAOYSA-N | Multiple sources [4] [29] |

| EC Number | 231-303-8 | Multiple sources [3] [4] |

| Physical State | Solid | Multiple sources [13] [27] |

| Color/Appearance | Bright orange to reddish-yellow powder | Multiple sources [13] [17] [27] |

Structural Configurations and Isomeric Forms

Selenium disulfide demonstrates remarkable structural diversity through its various isomeric configurations within eight-membered ring systems [14] [15] [18]. The compound exists as a collection of mixed selenium-sulfur rings with the general formula SeₙS₈₋ₙ, where n represents the variable number of selenium atoms within each ring structure [14] [15]. This variability results in multiple isomeric forms, including but not limited to Se₄S₄ and Se₂S₆ configurations [14] [18].

The structural configurations exhibit different spatial arrangements of selenium and sulfur atoms within the eight-membered rings [15] [18]. Research has identified several distinct isomeric forms based on the relative positioning of selenium atoms, including 1,2-diselenacyclooctasulfane with adjacent selenium atoms, 1,3-diselenacyclooctasulfane, 1,4-diselenacyclooctasulfane, and 1,5-diselenacyclooctasulfane with selenium atoms in opposite positions [18]. These isomeric variations contribute to the overall complexity of selenium disulfide as a chemical entity.

The crystal structure analysis reveals that selenium disulfide can adopt both triclinic and amorphous configurations depending on preparation conditions [11] [31]. X-ray diffraction studies demonstrate that the compound maintains structural characteristics similar to elemental sulfur and selenium allotropes, but with mixed chalcogen ring systems [11] [32]. The average crystallite size has been determined to be approximately 41.26 nanometers in amorphous forms [11].

Table 2: Structural Configuration Data

| Structural Feature | Value/Description | Reference |

|---|---|---|

| Ring Structure Type | Eight-membered ring molecules | Multiple sources [6] [12] [14] [15] |

| Ring Size | 8 atoms per ring | Multiple sources [12] [15] [18] |

| Se:S Atomic Ratio | Approximately 1:2 (average) | Multiple sources [6] [12] [15] |

| Ring Formula Examples | Se₄S₄, Se₂S₆, SeₙS₈₋ₙ | Multiple sources [14] [15] [18] |

| Structural Configuration | Mixed selenium-sulfur chalcogen rings | Multiple sources [6] [12] [15] |

| Crystal System | Triclinic/Amorphous | Multiple sources [11] [31] |

| Density (g/cm³) | 3.0 - 3.956 | Multiple sources [13] [27] |

| Melting Point (°C) | 111 - 119 (decomposes) | Multiple sources [6] [13] [27] |

Eight-Membered Ring Structure Analysis

The eight-membered ring structure represents the fundamental architectural unit of selenium disulfide, analogous to the cyclooctasulfur rings found in elemental sulfur allotropes [12] [14] [20]. These rings consist of eight chalcogen atoms arranged in a crown-like configuration, with selenium and sulfur atoms distributed throughout the ring structure in various patterns [12] [15] [18]. The ring formation follows the same basic structural principles as pure sulfur S₈ rings but incorporates selenium atoms at specific positions [14] [18].

Detailed structural analysis reveals that the eight-membered rings adopt non-planar conformations to minimize steric interactions between adjacent atoms [20] [21]. The ring systems exhibit puckered configurations similar to those observed in cyclohexane and cyclooctane organic molecules, allowing for optimal orbital overlap and bond angle stability [20] [25]. The crown conformation provides the most thermodynamically stable arrangement for these mixed chalcogen rings [21].

The ring structure analysis demonstrates that selenium and sulfur atoms can occupy any position within the eight-membered framework, leading to the observed compositional variability [15] [18]. Research indicates that while the overall selenium to sulfur ratio averages approximately 1:2, individual ring molecules may contain different numbers of each chalcogen atom [6] [12] [15]. This structural flexibility contributes to the compound's complex physical and chemical properties.

Spectroscopic studies using Raman and infrared techniques have confirmed the presence of multiple ring conformations within selenium disulfide samples [12] [30]. The eight-membered ring structure exhibits characteristic vibrational modes associated with selenium-sulfur, selenium-selenium, and sulfur-sulfur bond stretching and bending motions [12] [30]. These spectroscopic signatures provide definitive evidence for the mixed chalcogen ring architecture.

Selenium-Sulfur Bonding Characteristics

The bonding characteristics within selenium disulfide rings involve three distinct types of covalent interactions: selenium-sulfur bonds, selenium-selenium bonds, and sulfur-sulfur bonds [14] [15] [34]. Selenium-sulfur bonds exhibit an average length of approximately 220 picometers, representing an intermediate value between typical sulfur-sulfur and selenium-selenium bond distances [34]. This bond length reflects the similar covalent radii of selenium and sulfur atoms, with selenium being slightly larger due to its additional electron shell [34].

The bond angles within the eight-membered rings demonstrate significant deviation from ideal tetrahedral geometry due to ring strain and chalcogen atom size differences [35]. Selenium-sulfur-selenium bond angles typically range from 89.9° to 93.3°, approaching the optimal 90° configuration that provides maximum structural flexibility for ring assembly [35]. These bond angles facilitate the formation of stable ring conformations while accommodating the mixed chalcogen composition.

Electronegativity differences between selenium and sulfur atoms are minimal, with a difference of only 0.01 on the Pauling scale [19]. This small electronegativity difference results in essentially nonpolar covalent bonding between selenium and sulfur atoms within the ring structures [19]. The similar electronic properties of these chalcogen elements enable facile substitution and mixed bonding patterns throughout the ring systems.

The dihedral angles within selenium disulfide rings exhibit variability depending on the specific selenium and sulfur distribution pattern [20] [35]. Computational studies indicate that rings containing selenium atoms adopt slightly different conformations compared to pure sulfur rings, with dihedral angles approaching 106.5° for selenium-containing segments [35]. These conformational differences influence the overall ring stability and packing arrangements in solid-state structures.

Table 3: Selenium-Sulfur Bonding Characteristics

| Bond Type | Value/Range | Reference |

|---|---|---|

| Se-S Bond Length | ~220 picometers | Selenosulfide research [34] |

| Se-Se Bond | Present in rings | Ring structure studies [14] [15] |

| S-S Bond | Present in rings | Ring structure studies [14] [15] |

| Bond Angle (Se-S-Se) | 89.9° - 93.3° | Bond angle analysis [35] |

| Dihedral Angle | Variable in rings | Structural studies [20] [35] |

| Electronegativity Difference (Se-S) | 0.01 | Electronegativity data [19] |

| Bond Character | Covalent | Multiple sources [6] [15] |

| Coordination Number | 2 (divalent) | Coordination studies [20] [25] |

Electronic Properties and Orbital Configurations

The electronic structure of selenium disulfide reflects the contribution of both selenium and sulfur atoms in their zero oxidation states within the ring framework [12] [15]. Selenium atoms contribute six valence electrons from the [Ar] 3d¹⁰ 4s² 4p⁴ electronic configuration, while sulfur atoms provide six valence electrons from the [Ne] 3s² 3p⁴ configuration [20] [24]. Both chalcogen elements exhibit similar electronic properties due to their position in Group 16 of the periodic table.

The orbital configurations within selenium disulfide rings involve sp³ hybridization of both selenium and sulfur atoms, although this hybridization is distorted from ideal tetrahedral geometry due to ring constraints [20] [25]. The 4p orbitals of selenium are slightly more diffuse than the 3p orbitals of sulfur, leading to subtle differences in bond formation and ring conformation preferences [20] [24]. These orbital energy differences contribute to the preferential incorporation of selenium atoms at specific positions within the eight-membered rings.

Electronic property measurements indicate that selenium disulfide exhibits semiconductor characteristics rather than metallic or insulating behavior [23]. The compound's electronic band structure reflects contributions from both selenium and sulfur atomic orbitals, creating a complex valence and conduction band arrangement [23]. The presence of selenium atoms with their lower electronegativity compared to sulfur influences the overall electronic density distribution within the ring systems.

The polarity characteristics of selenium disulfide rings depend on the symmetry of selenium and sulfur atom distribution [19]. Rings with symmetric arrangements of chalcogen atoms exhibit essentially nonpolar character due to the cancellation of individual bond dipoles [19]. However, rings with asymmetric selenium and sulfur distributions may exhibit slight dipole moments, contributing to intermolecular interactions in solid-state structures [19] [25].

Table 4: Electronic Properties and Orbital Configurations

| Electronic Property | Value/Description | Reference |

|---|---|---|

| Oxidation State (Se) | 0 (zero oxidation state) | Oxidation state analysis [12] [15] |

| Oxidation State (S) | 0 (zero oxidation state) | Oxidation state analysis [12] [15] |

| Electronic Configuration (Se) | [Ar] 3d¹⁰ 4s² 4p⁴ | Electronic configuration [24] |

| Electronic Configuration (S) | [Ne] 3s² 3p⁴ | Electronic configuration [20] |

| Valence Electrons (Se) | 6 | Periodic properties [20] [24] |

| Valence Electrons (S) | 6 | Periodic properties [20] [24] |

| Hybridization | sp³ (distorted) | Bonding analysis [20] [25] |

| Polarity | Non-polar (symmetric rings) | Polarity analysis [19] |

| Conductivity Type | Semiconductor properties | Electronic properties [23] |

Selenium disulfide presents as a solid crystalline compound with distinctive visual and sensory characteristics. The compound appears as reddish-brown to bright orange powder or tablets at room temperature [1] [2] [3] [4]. The color can vary from a deep reddish-brown to a vibrant bright orange, depending on the particle size and preparation method [5] [6] [7]. In its micronized form, selenium disulfide typically exhibits a more uniform orange coloration [1] [2].

The compound possesses minimal to faint odor under normal storage conditions [8] [7]. However, some commercial preparations may exhibit a strong hydrogen sulfide odor, particularly when the compound has undergone partial decomposition or when present in certain formulations [9]. The organoleptic profile is characterized by its practically odorless nature in pure form, with any detectable odor being described as faint [4] [7].

The physical form of selenium disulfide is consistently described as a solid powder or tablet formulation [5] [1] [4] [10]. The powder exhibits excellent flowability characteristics and can be processed into various pharmaceutical and cosmetic formulations. The particle size distribution in commercial preparations typically ensures 100% of particles are less than 10 microns in the micronized form [1], contributing to improved suspension properties and bioavailability in topical applications.

Melting and Boiling Points

Selenium disulfide demonstrates complex thermal behavior characterized by decomposition rather than conventional melting and boiling transitions. The melting point ranges from less than 100°C to 111°C, with most sources reporting decomposition occurring during the melting process [5] [11] [12] [13] [14]. The compound does not exhibit a traditional melting point due to its tendency to decompose upon heating.

The boiling point is not observed for selenium disulfide, as the compound decomposes before reaching a boiling temperature [5] [12] [13]. Decomposition typically occurs between 118°C to 119°C, accompanied by the evolution of toxic fumes containing sulfur oxides and selenium compounds [5] [12] [13]. This thermal instability is a critical consideration for processing and storage conditions.

| Temperature Property | Temperature (°C) | Behavior | References |

|---|---|---|---|

| Melting Point Range | <100 to 111 | Decomposes during melting | [5] [11] [12] [13] [14] |

| Boiling Point | Does not boil | Decomposes before boiling | [5] [12] [13] |

| Decomposition Temperature | 118-119 | Toxic fume evolution | [5] [12] [13] |

| Thermal Stability Onset | ~150 | Weight loss begins | [15] |

Density and Physical State Parameters

Selenium disulfide exhibits significant density values consistent with its inorganic chalcogenide composition. The density ranges from 2.44 to 3.056 g/cm³, with variations depending on the measurement temperature and crystal form [5] [16] [17] [18]. The lower density values (2.44 g/cm³) are typically observed at room temperature, while higher values (3.056 g/cm³) are reported at 0°C [16] [17] [19].

The specific gravity ranges from 2.99 to 3.2 when measured relative to water at 20°C [16] [17] [14]. This high specific gravity reflects the presence of selenium, a relatively heavy chalcogen element, in the molecular structure. The density variations observed in different studies may be attributed to differences in crystal packing, particle size distribution, and measurement conditions.

| Parameter | Value | Measurement Conditions | References |

|---|---|---|---|

| Density (g/cm³) | 2.44 to 3.056 | Various temperatures (0°C to 20°C) | [5] [16] [17] [18] |

| Specific Gravity | 2.99 to 3.2 | At 20°C relative to water | [16] [17] [14] |

| Particle Size | 100% less than 10 microns | Micronized form | [1] |

| Physical State | Solid powder/tablets | Room temperature | [5] [1] [4] [10] |

The compound maintains its solid state under normal atmospheric conditions and temperatures. The crystalline structure contributes to its stability and handling characteristics, making it suitable for pharmaceutical and cosmetic applications.

Solubility Profile

Selenium disulfide demonstrates highly selective solubility characteristics that are fundamental to its applications and handling requirements. The compound exhibits practically insoluble behavior in water, with quantitative measurements indicating less than 0.1 g/100 mL solubility at 21°C [5] [11] [1] [13] [4]. This hydrophobic nature is consistent with its chalcogenide composition and covalent bonding structure.

Solubility in Organic Solvents

Selenium disulfide shows general insolubility in most organic solvents [11] [1] [4] [7]. The compound is insoluble in ether and demonstrates poor solubility in alcohols, with some sources reporting decomposition in alcoholic media [11] [13] [19]. However, slight solubility has been reported in chloroform, though this may be accompanied by partial decomposition [9].

The poor solubility in organic solvents reflects the highly covalent nature of the selenium-sulfur bonds and the stability of the molecular framework. This characteristic presents challenges for formulation development but also contributes to the compound's stability in topical applications.

Solubility in Aqueous Media

The aqueous solubility of selenium disulfide is extremely limited, with the compound being classified as practically insoluble in water [5] [11] [1] [13] [4]. Quantitative studies indicate solubility values of less than 0.1 g/100 mL at 21°C [13]. This low water solubility is advantageous for topical formulations, as it minimizes systemic absorption while maintaining local activity.

The compound remains stable in neutral aqueous environments but may undergo decomposition in strongly acidic or basic conditions. This pH-dependent stability is an important consideration for formulation development and storage conditions.

Solubility in Carbon Disulfide

Notably, selenium disulfide demonstrates good solubility in carbon disulfide [13] [19] [20]. This selective solubility in carbon disulfide is attributed to the similar chalcogenide nature of both compounds, allowing for favorable intermolecular interactions. Carbon disulfide serves as an effective solvent for purification and analytical procedures involving selenium disulfide.

| Solvent | Solubility | Quantitative Data | References |

|---|---|---|---|

| Water | Practically insoluble | <0.1 g/100 mL at 21°C | [5] [11] [1] [13] [4] |

| Organic Solvents (general) | Insoluble | N/A | [11] [1] [4] [7] |

| Carbon Disulfide | Soluble | Good solubility | [13] [19] [20] |

| Ether | Insoluble | Insoluble | [13] [19] |

| Alcohol | Decomposes | Decomposes | [11] |

| Chloroform | Slightly soluble | Limited solubility | [9] |

Thermal Stability and Decomposition Behavior

Selenium disulfide exhibits limited thermal stability with decomposition occurring at relatively low temperatures. The thermal stability profile indicates that weight loss begins around 150°C [15], marking the onset of thermal decomposition processes. This low thermal stability threshold has significant implications for processing, storage, and application conditions.

The decomposition process is characterized by the evolution of toxic fumes containing sulfur oxides and selenium compounds [5] [12] [13]. The decomposition temperature range of 118°C to 119°C represents the temperature at which significant structural breakdown occurs [5] [12] [13]. During decomposition, the compound releases very toxic fumes of sulfur oxides and selenium, requiring appropriate ventilation and safety measures during processing [3] [8].

The thermal instability necessitates storage below 30°C and protection from heat sources [5]. Processing temperatures must be carefully controlled to prevent decomposition, with most pharmaceutical formulations requiring processing below 40°C [2]. The compound's thermal behavior is critical for determining appropriate manufacturing conditions and storage requirements.

Color Properties and Optical Characteristics

Selenium disulfide exhibits distinctive color properties ranging from reddish-brown to bright orange, depending on particle size, preparation method, and crystal structure [5] [1] [2] [3] [4]. The color intensity and hue are influenced by the degree of crystallinity and particle size distribution, with finer particles typically exhibiting more intense orange coloration [1] [2].

The compound's optical characteristics include its opaque nature and ability to impart color to formulations [21] [3]. In pharmaceutical and cosmetic applications, selenium disulfide naturally imparts a peach or orange tint to shampoos and topical preparations [21]. This intrinsic coloration is utilized as a quality indicator and contributes to product identification.

The color stability is maintained under normal storage conditions but may change upon exposure to heat, light, or chemical decomposition. The bright orange color serves as a visual indicator of compound integrity, with color changes potentially indicating degradation or contamination. The optical density and color characteristics make selenium disulfide suitable for applications where visual identification is important.

Physical Description

Orange-yellow solid with a faint odor; [CAMEO]

Solid

Color/Form

Bright-orange powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes at 118-119 °C

Heavy Atom Count

Density

3.056 at 0 °C

Odor

Decomposition

Melting Point

100 °C

UNII

GHS Hazard Statements

H301+H331 (34.91%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (87.74%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (11.32%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (85.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (87.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (85.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/Experimental Therapy/ Forty children aged 1-11 years with clinically diagnosed tinea capitis were randomized to receive selenium sulfide shampoo 1% or ciclopirox shampoo 1% twice a week as adjuncts to an 8-week course of ultramicronized griseofulvin dosed at 10-12 mg/kg/day. At weeks 2, 4, and 8, subjects returned to the clinic for evaluation and scalp cultures. Subjects then returned for follow-up visits 4 weeks after completing treatment. Overall, by 8 weeks, 30 of 33 (90.9%) treated children demonstrated mycological cure. Selenium sulfide shampoo 1% and ciclopirox shampoo 1% were equally effective as adjunctive treatments for tinea capitis in children in our study.

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The percutaneous absorption of selenium sulfide was ... studied in /a/ groups who applied the drug to the entire skin for five minutes for eighteen days. Fluorimetric analysis of urinary samples collected on the third and thirteenth days of treatment revealed no significant increase in the excretion of selenium as compared to pretreatment levels. Systemic toxicity was not observed in any of the patients treated. The results suggest that the selenium sulfide is absorbed poorly from the skin...

Metabolism Metabolites

Wikipedia

Drug Warnings

... Ingestion is hazardous. If swallowed, avoid oils or alcohol which may promote absorption.

Use Classification

Hazard Classes and Categories -> Carcinogens

Cosmetics -> Antidandruff

Methods of Manufacturing

REACTION OF SELENIOUS ACID & HYDROGEN SULFIDE FOLLOWED BY REMOVAL OF EXCESS SULFUR WITH CARBON DISULFIDE

General Manufacturing Information

Storage Conditions

Dates

Chen C, Koch LH, Dice JE, Dempsey KK, Moskowitz AB, Barnes-Eley ML, Hubbard TW, Williams JV: A randomized, double-blind study comparing the efficacy of selenium sulfide shampoo 1% and ciclopirox shampoo 1% as adjunctive treatments for tinea capitis in children. Pediatr Dermatol. 2010 Sep-Oct;27(5):459-62. doi: 10.1111/j.1525-1470.2010.01093.x. Epub 2010 Aug 24. [PMID:20735804]